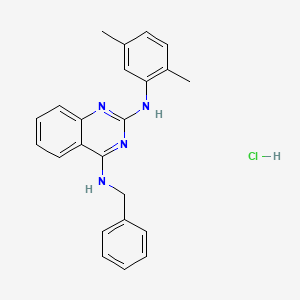

N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride

CAS No.: 1179373-42-2

Cat. No.: VC11862934

Molecular Formula: C23H23ClN4

Molecular Weight: 390.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179373-42-2 |

|---|---|

| Molecular Formula | C23H23ClN4 |

| Molecular Weight | 390.9 g/mol |

| IUPAC Name | 4-N-benzyl-2-N-(2,5-dimethylphenyl)quinazoline-2,4-diamine;hydrochloride |

| Standard InChI | InChI=1S/C23H22N4.ClH/c1-16-12-13-17(2)21(14-16)26-23-25-20-11-7-6-10-19(20)22(27-23)24-15-18-8-4-3-5-9-18;/h3-14H,15H2,1-2H3,(H2,24,25,26,27);1H |

| Standard InChI Key | XPBWUDBATAWNKK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl |

| Canonical SMILES | CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N4-Benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride features a quinazoline core substituted at the 2- and 4-positions with a 2,5-dimethylphenyl group and a benzylamine moiety, respectively. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological studies. Key structural attributes include:

-

Quinazoline backbone: A bicyclic system comprising two fused six-membered rings (benzene and pyrimidine), enabling π-π stacking interactions with biological targets .

-

N2-substituent: A 2,5-dimethylphenyl group introduces steric bulk and hydrophobic character, potentially influencing target selectivity .

-

N4-substituent: A benzyl group linked via an amine, which may participate in hydrogen bonding or serve as a metabolic liability .

The compound’s three-dimensional conformation, as inferred from similar quinazolines, adopts a planar orientation for the quinazoline ring, with substituents oriented perpendicularly to minimize steric hindrance .

Table 1: Key Identifiers of N4-Benzyl-N2-(2,5-Dimethylphenyl)quinazoline-2,4-diamine Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 1179373-42-2 | |

| Molecular Formula | C23H23ClN4 | |

| Molecular Weight | 390.9 g/mol | |

| IUPAC Name | 4-N-benzyl-2-N-(2,5-dimethylphenyl)quinazoline-2,4-diamine; hydrochloride | |

| SMILES | CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl |

Nomenclature and Identifiers

The compound’s systematic name follows IUPAC conventions, specifying substituent positions on the quinazoline core. Alternative designations include:

-

VCID: VC11862934 (VulcanChem identifier).

-

PubChem CID: 16800907 (for the free base form).

Synonymous representations in chemical databases emphasize the benzyl and dimethylphenyl substituents, underscoring its structural relationship to kinase inhibitors like erlotinib and gefitinib .

Synthesis and Manufacturing

Table 2: Comparative Synthetic Parameters for Quinazoline Derivatives

| Compound | Reaction Time | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| N2-Phenyl-2,4-quinazolinediamine | 12 h | 78 | 95 | |

| N4-Benzyl-N2-methylquinazoline-2,4-diamine | 8 h | 85 | 98 | |

| N2,N4-Dibenzylquinazoline-2,4-diamine | 10 h | 72 | 97 |

Optimization Challenges

Key challenges include minimizing byproducts from over-alkylation and ensuring regioselectivity at the N2 and N4 positions. Purification typically involves column chromatography or recrystallization from ethanol-water mixtures .

Pharmacological Profile

Inferred Mechanism of Action

Quinazolines commonly target ATP-binding pockets in kinases. The dimethylphenyl group at N2 may enhance affinity for tyrosine kinases (e.g., EGFR), while the benzyl group at N4 could modulate solubility and off-target effects .

Comparative Activity with Analogues

Although bioassay data for this compound are lacking, structural analogs exhibit IC50 values in the nanomolar range against cancer cell lines:

Table 3: Biological Activity of Selected Quinazoline Derivatives

Future Research Directions

-

Target identification: High-throughput screening against kinase panels.

-

Structure-activity relationship (SAR) studies: Modifying substituents to enhance potency and reduce toxicity.

-

In vivo efficacy testing: Xenograft models to assess antitumor activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume